molecular formula C16H15ClN4O3S2 B2367022 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851980-20-6

4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2367022
CAS No.: 851980-20-6
M. Wt: 410.89
InChI Key: HLRFUYMZOIMVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-amino-5-(6-chlorobenzo[d]thiazol-2-ylamino)-4H-1,2,4-triazole-3-thiol with aromatic acids in phosphorus oxychloride . The reaction mixture is refluxed for several hours, cooled to room temperature, and then gradually poured onto crushed ice with stirring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 4-amino-5-(6-chlorobenzo[d]thiazol-2-ylamino)-4H-1,2,4-triazole-3-thiol with aromatic acids in phosphorus oxychloride .

Scientific Research Applications

Antihypertensive and α-blocking Agents

Research has shown that derivatives of thiosemicarbazides, triazoles, and Schiff bases, synthesized from related chemical structures, exhibit promising antihypertensive α-blocking activity with low toxicity. This underscores their potential in developing new treatments for hypertension (Abdel-Wahab et al., 2008).

DNA Binding and Anticancer Activity

Copper(II)-sulfonamide complexes involving derivatives of the compound have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activities. These complexes show selective inhibitory activity against certain cancer cells and apoptosis induction, highlighting their therapeutic potential (González-Álvarez et al., 2013).

Molecular Docking and DFT Calculations

Novel benzenesulfonamide derivatives have been evaluated for their in vitro antitumor activity, with some compounds exhibiting significant effects against cancer cell lines. Molecular docking and DFT calculations provide insights into the interactions and stability of these compounds, suggesting a basis for further drug development (Fahim & Shalaby, 2019).

Properties

IUPAC Name

4-[[(6-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3S2/c1-21(2)26(23,24)12-6-3-10(4-7-12)15(22)19-20-16-18-13-8-5-11(17)9-14(13)25-16/h3-9H,1-2H3,(H,18,20)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRFUYMZOIMVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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